5-Lipoxygenase (5-LOX) Inhibition: Unsaturated Methyl Ester vs. Saturated Analog
Methyl 16-hydroxyhexadec-9-enoate is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In a recombinant human 5-LOX enzyme assay (E. coli BL21(DE3) expression system), the free acid form (16-hydroxyhexadec-9-enoic acid) exhibited an IC₅₀ of approximately 10,000 nM, with inhibition measured via reduction in all-trans isomers of LTB₄ and 5-HETE formation [2]. The saturated analog methyl 16-hydroxyhexadecanoate lacks the 9,10 double bond and has no reported 5-LOX inhibitory activity in any publicly available assay, consistent with the requirement of unsaturation for interaction with the enzyme's active site [3].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10,000 nM (free acid; methyl ester is prodrug form) |
| Comparator Or Baseline | Methyl 16-hydroxyhexadecanoate (saturated analog): no reported 5-LOX inhibition activity |
| Quantified Difference | Only unsaturated form shows measurable inhibition; saturated analog inactive |
| Conditions | Recombinant human 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans LTB₄ and 5-HETE formation |
Why This Matters
For end-users selecting compounds for anti-inflammatory or lipid mediator research, the unsaturated methyl ester is the only member of this class with a known 5-LOX inhibition profile, a requirement that saturated analogs cannot fulfill.
- [1] Medical University of Lublin. MeSH Concept Record MeSH-M0014961: methyl 16-hydroxyhexadec-9-enoate. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] BindingDB. BDBM50591538 (CHEMBL5205807): Inhibition of human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [3] ChEBI. CHEBI:145299 - (9Z)-16-hydroxyhexadec-9-enoic acid. European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/CHEBI:145299 View Source
